Not a CPH Substrate
Capreomycin phosphotransferase (CPH) inactivates capreomycin components IA and IIA by phosphorylation, but Capreomycin IIB is not a substrate for this enzyme. Direct enzymatic assays demonstrate that CPH is active against IA and IIA, whereas IB and IIB are unaffected [1]. This differential susceptibility is corroborated by substrate specificity data showing 'capreomycin IIB is no substrate' .
| Evidence Dimension | Susceptibility to CPH-mediated inactivation |
|---|---|
| Target Compound Data | No substrate; not inactivated |
| Comparator Or Baseline | Capreomycin IA and IIA are substrates and are inactivated |
| Quantified Difference | Qualitative difference: IIB is not a substrate, IA/IIA are substrates |
| Conditions | In vitro enzymatic assay with purified CPH; substrate specificity analysis |
Why This Matters
For research involving CPH-expressing bacterial strains or self-resistance studies, Capreomycin IIB provides a CPH-resistant analog that IA and IIA cannot, enabling investigation of resistance-avoidance strategies.
- [1] Thiara AS, Cundliffe E. Analysis of two capreomycin-resistance determinants from Streptomyces capreolus and characterization of the action of their products. Gene. 1995;167(1-2):121-6. View Source
